alpha-Muricholic acid

Descripción general

Descripción

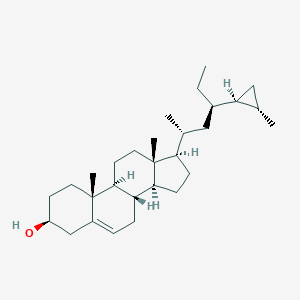

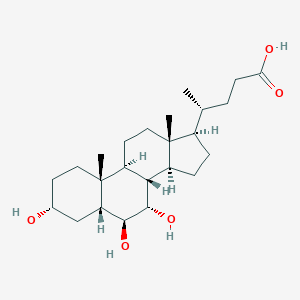

Alpha-Muricholic acid is a member of the class of muricholic acids in which the hydroxy groups at positions 6 and 7 have beta- and alpha- configuration respectively . It is a member of muricholic acids, a 6beta-hydroxy steroid and a 7alpha-hydroxy steroid . It is a conjugate acid of an alpha-muricholate .

Synthesis Analysis

The enzyme responsible for the 6-hydroxylation reactions forming muricholates in rodents is the cytochrome P450 Cyp2c70. This produces alpha-Muricholic acid from chenodeoxycholic acid .Molecular Structure Analysis

Alpha-muricholic acid is a member of the class of muricholic acids in which the hydroxy groups at positions 6 and 7 have beta- and alpha- configuration respectively . It is a member of muricholic acids, a 6beta-hydroxy steroid and a 7alpha-hydroxy steroid .Chemical Reactions Analysis

Bile acids (BAs) are 24 carbon amphipathic molecules with a hydroxylated steroid nucleus and a hydrocarbon chain that terminates in a carboxyl group . They are synthesized from cholesterol in the liver and play important roles in several physiological processes .Physical And Chemical Properties Analysis

Alpha-muricholic acid has a molecular formula of C24H40O5 and a molecular weight of 408.6 g/mol .Aplicaciones Científicas De Investigación

Alleviation of Chronic Colitis

Alpha-Muricholic acid (α-MCA) has been found to play a significant role in the alleviation of chronic colitis. A study conducted by the Northwest A&F University found that Bacteroides uniformis, a strain abundant in mammals, produces α-MCA, which greatly alleviated the progression of DSS-induced colitis in mice .

Regulation of Intestinal Immune Response

The same study also found that α-MCA could inhibit TH17 differentiation in the lamina propria, thus regulating the intestinal immune response . This suggests that α-MCA plays a crucial role in maintaining intestinal homeostasis.

Synthesis and Conjugation with Taurine

α-MCA can be synthesized from chenodeoxycholic acid through a nine-step process . Furthermore, taurine conjugates of α-MCA can also be prepared, which are key metabolic intermediates in bile acid secretion .

Role in Bile Acid Homeostasis

Taurine conjugates of α-MCA represent a distinct pool of soluble bile acids in circulation. These preparations have already found utility in bile acid homeostasis studies in rodents .

Potential Role in Detoxification

α-MCA is a potential metabolite in the detoxification mechanism against bile acid toxicity. Hydroxylation of hydrophobic bile acids by cytochrome P450 (CYP) enzymes is believed to be a defensive mechanism against bile acid toxicity .

Role in Disease Remission

Exclusive Enteral Nutrition (EEN) treatment, which enriches some bile acids including α-MCA, has been associated with decreased severity of Crohn’s disease (CD) symptoms . This suggests that α-MCA may play a role in inducing disease remission.

Mecanismo De Acción

Target of Action

Alpha-Muricholic acid (α-MCA) is a murine-specific primary bile acid . It is produced from chenodeoxycholic acid by the enzyme cytochrome P450 Cyp2c70 . The primary target of α-MCA is the bile acid receptor known as the farnesoid X receptor (FXR) .

Mode of Action

The interaction of α-MCA with FXR is antagonistic in nature . This means that α-MCA binds to FXR and inhibits its activity. The inhibition of FXR by α-MCA has significant implications for various physiological processes, including lipid metabolism and immune regulation .

Biochemical Pathways

The binding of α-MCA to FXR affects several biochemical pathways. For instance, it influences the regulation of genes involved in the uptake and efflux of bile acids, preventing their accumulation . This cross-signaling with other nuclear receptors helps regulate bile acid, xenobiotic, and nutrient metabolism .

Pharmacokinetics

The pharmacokinetics of α-MCA, like other bile acids, involves its synthesis in the liver, secretion into the duodenum, and transformation by gut microbiota . The transformed bile acids are then reabsorbed in the ileum and colon and returned to the liver . This cycle, known as enterohepatic circulation, greatly influences the bioavailability of α-MCA.

Result of Action

The antagonistic action of α-MCA on FXR has several molecular and cellular effects. For instance, it has been shown to regulate TH17 cell differentiation and alleviate chronic colitis . Moreover, the modulation of bile acid, lipid, and energy metabolism by α-MCA can have significant implications for metabolic diseases .

Action Environment

The action, efficacy, and stability of α-MCA are influenced by various environmental factors. For example, the composition of the gut microbiota plays a crucial role in the transformation of α-MCA and other primary bile acids . Additionally, factors such as diet, age, and health status can affect the gut microbiota composition and, consequently, the action of α-MCA .

Safety and Hazards

Direcciones Futuras

Bile acids are signalling hormones involved in the regulation of several metabolic pathways . The ability of bile acids to bind and signal through their receptors is modulated by the gut microbiome, since the microbiome contributes to the regulation and synthesis of bile acids as well to their physiochemical properties .

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-GDYCBZMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316249 | |

| Record name | α-Muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Muricholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

alpha-Muricholic acid | |

CAS RN |

2393-58-0 | |

| Record name | α-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Muricholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 200 °C | |

| Record name | alpha-Muricholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

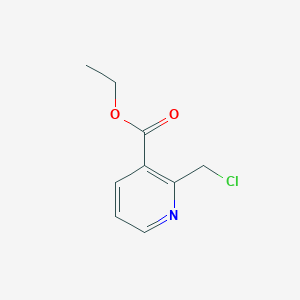

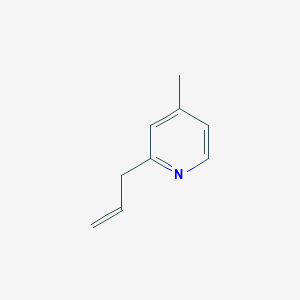

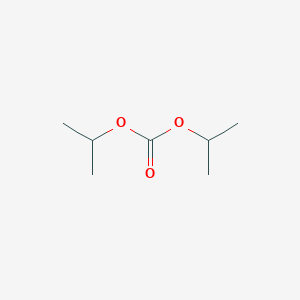

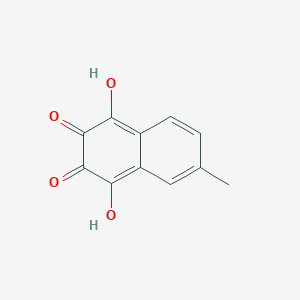

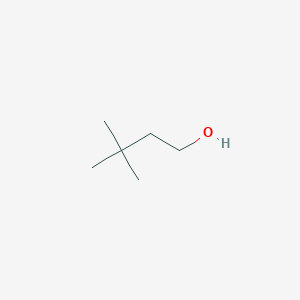

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)

![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)